molecular formula C9H7ClN2O B1526834 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 1250840-53-9

2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No. B1526834
M. Wt: 194.62 g/mol
InChI Key: RBUNTZJDWXSXNN-UHFFFAOYSA-N
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Description

“2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C12H13ClN2O . It has an average mass of 236.697 Da and a monoisotopic mass of 236.071640 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrano[4,3-b]pyridine core, which is a bicyclic system with a pyridine (six-membered aromatic ring containing one nitrogen atom) fused to a pyran (six-membered non-aromatic ring containing one oxygen atom). The molecule also contains a cyano group (-CN) and a chloro group (-Cl) attached to the pyrano[4,3-b]pyridine core .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 370.4±42.0 °C at 760 mmHg, and a flash point of 177.8±27.9 °C . It has 3 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 46 Å2 .

Scientific Research Applications

Anticancer Activity

A novel series of 2-aminopyranopyridine derivatives, synthesized using 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile as a key starting compound, showed significant anticancer activity. These derivatives exhibited more potent activity against various human carcinoma cell lines, including liver, breast, colorectal, and colorectal adenocarcinoma, compared to the reference drug, doxorubicin (Mohamed, Kotb, Abd El-Meguid, & Awad, 2016).

Optical and Junction Characteristics

The derivatives of pyrazolo[4,3-b]pyridine, including those with a core of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, were studied for their optical and junction characteristics. These compounds displayed significant properties relevant to heterojunctions and photosensors, making them potential candidates for application in optical electronics (Zedan, El-Taweel, & El-Menyawy, 2020).

Novel Heterocyclic Systems

In research exploring the formation of novel heterocyclic systems, derivatives of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile were synthesized. These derivatives underwent intramolecular cyclization reactions, leading to the creation of new heterocyclic structures, demonstrating the compound's versatility in synthesizing novel organic frameworks (Bondarenko, Zhytnetskyi, Semenov, & Frasinyuk, 2016).

Molecular and Crystal Structure

Studies on the molecular and crystal structure of derivatives of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile have provided insights into their monoclinic polycrystalline nature. These findings are essential for understanding the material properties of these compounds and their potential applications in material science (Jansone, Belyakov, Fleisher, Leite, & Lukevics, 2007).

Corrosion Inhibition

Pyrazolopyridine derivatives, including those based on 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, have been explored as potential corrosion inhibitors for mild steel in acidic environments. These compounds showed effective corrosion inhibition properties, making them useful in industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).

properties

IUPAC Name

2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-9-6(4-11)3-7-5-13-2-1-8(7)12-9/h3H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUNTZJDWXSXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=C(N=C21)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

CAS RN

1250840-53-9
Record name 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

step 2 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (2.50 g, 14.4 mmol) obtained in step 1 was dissolved in phosphoryl chloride (20 mL), and the mixture was stirred with heating under reflux for 4 hr. The mixture was allowed to cool to room temperature, and slowly added to a saturated aqueous sodium hydrogen carbonate solution at 0° C., then the mixture was extracted with chloroform. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:50) to give 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (1.85 g, 66%) as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VV Dabaeva, MR Baghdasaryan… - Russian Journal of …, 2022 - Springer
A method for the synthesis of new fused derivatives of 4-(fur-2-yl)pyrano[4,3-b]pyridines was developed by hydrolysis of 2-chloro-4-(2-furyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]…
Number of citations: 0 link.springer.com

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